molecular formula C20H17NOS B383077 2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine CAS No. 385786-03-8

2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine

Cat. No.: B383077
CAS No.: 385786-03-8
M. Wt: 319.4g/mol
InChI Key: RLNFPEOZXCYLHA-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine is a heterocyclic compound that features a benzothiazepine core with furan and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-furyl ketone and 4-methylbenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazepine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzothiazepine derivatives depending on the reagents used.

Scientific Research Applications

2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-yl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine
  • 2-(Thiophen-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine
  • 2-(Furan-2-yl)-4-(4-chlorophenyl)-2,3-dihydro-1,5-benzothiazepine

Uniqueness

2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine is unique due to the presence of both furan and methylphenyl substituents, which can impart distinct electronic and steric properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for further research and development.

Biological Activity

The compound 2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine belongs to the class of benzothiazepines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanism of action, and relevant structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H15N1S1 Molecular Formula \text{C}_{16}\text{H}_{15}\text{N}_{1}\text{S}_{1}\quad \text{ Molecular Formula }

Biological Activity Overview

Benzothiazepines, including the target compound, have been studied for various pharmacological properties such as:

  • Anticancer Activity
  • Anticonvulsant Effects
  • Antidiabetic Properties
  • Anti-inflammatory Effects

Anticancer Activity

Recent studies indicate that benzothiazepine derivatives exhibit significant anticancer properties. For instance, a study synthesized several 1,5-benzothiazepine derivatives and evaluated their effects on cancer cell lines such as HT-29 (colon cancer), MCF-7 (breast cancer), and DU-145 (prostate cancer). The results showed that certain derivatives displayed higher inhibitory activity compared to standard drugs like methotrexate .

Table 1: Anticancer Activity of Benzothiazepine Derivatives

CompoundCell LineIC50 (µg/mL)% Inhibition
BT18HT-292864.5
BT19MCF-72757.3
BT20DU-1451655.8

The mechanism by which benzothiazepines exert their anticancer effects is believed to involve the inhibition of key cellular pathways. Specifically, these compounds may inhibit the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which plays a crucial role in cancer cell proliferation and survival. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazepines is highly dependent on their structural features. Substituents on the benzothiazepine ring can significantly influence their potency and selectivity. For example:

  • Electron-withdrawing groups at specific positions enhance anticancer activity.
  • The presence of a furan ring has been associated with improved bioactivity due to its ability to stabilize reactive intermediates during metabolism.

Case Studies

Several case studies highlight the efficacy of benzothiazepines in preclinical settings:

  • Study on Anticancer Activity : A series of novel benzothiazepine derivatives were synthesized and tested against multiple cancer cell lines. The most potent compounds showed significant inhibition rates compared to controls .
  • Anticonvulsant Activity Evaluation : In vivo studies demonstrated that some benzothiazepine derivatives exhibited anticonvulsant properties comparable to established medications like phenytoin .

Properties

IUPAC Name

2-(furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NOS/c1-14-8-10-15(11-9-14)17-13-20(18-6-4-12-22-18)23-19-7-3-2-5-16(19)21-17/h2-12,20H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNFPEOZXCYLHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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